ethyl 3-amino-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate ethyl 3-amino-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13653391
InChI: InChI=1S/C10H16N4O2/c1-4-16-9(15)14-7-6(8(11)13-14)5-12-10(7,2)3/h12H,4-5H2,1-3H3,(H2,11,13)
SMILES: CCOC(=O)N1C2=C(CNC2(C)C)C(=N1)N
Molecular Formula: C10H16N4O2
Molecular Weight: 224.26 g/mol

ethyl 3-amino-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate

CAS No.:

Cat. No.: VC13653391

Molecular Formula: C10H16N4O2

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-amino-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate -

Specification

Molecular Formula C10H16N4O2
Molecular Weight 224.26 g/mol
IUPAC Name ethyl 3-amino-6,6-dimethyl-4,5-dihydropyrrolo[3,4-c]pyrazole-1-carboxylate
Standard InChI InChI=1S/C10H16N4O2/c1-4-16-9(15)14-7-6(8(11)13-14)5-12-10(7,2)3/h12H,4-5H2,1-3H3,(H2,11,13)
Standard InChI Key FFJZALKNJUHSET-UHFFFAOYSA-N
SMILES CCOC(=O)N1C2=C(CNC2(C)C)C(=N1)N
Canonical SMILES CCOC(=O)N1C2=C(CNC2(C)C)C(=N1)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, ethyl 3-amino-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate, reflects its fused bicyclic system comprising a pyrrole and pyrazole ring. The 6,6-dimethyl substitution introduces steric hindrance, while the ethyl carboxylate group at position 1 enhances solubility in organic solvents. Key structural features include:

  • Amino group at position 3, enabling hydrogen bonding.

  • Dimethyl groups at position 6, stabilizing the dihydropyrrolo ring.

  • Ethyl ester moiety, critical for prodrug derivatization .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H16N4O2\text{C}_{10}\text{H}_{16}\text{N}_4\text{O}_2
Molecular Weight224.26 g/mol
CAS Registry Number1823457-08-4
SynonymsSCHEMBL5242377, AKOS037651740

Synthesis and Optimization Strategies

Precursor-Based Synthesis

A common route involves the hydrolysis of 5-tert-butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate using hydrochloric acid. This yields the dihydrochloride salt, which is neutralized to isolate the free base. Key steps include:

  • Acid-mediated cleavage of the tert-butyl group.

  • Ethyl ester retention under controlled pH conditions.

  • Crystallization from ethanol/water mixtures for purity ≥95%.

Process Optimization

Recent patents highlight modifications to improve yield:

  • Temperature control: Maintaining 0–5°C during hydrolysis minimizes side reactions .

  • Solvent selection: Tetrahydrofuran (THF) enhances precursor solubility .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The 1H^1\text{H}-NMR spectrum (400 MHz, DMSO-d6d_6) reveals:

  • δ 1.25 ppm (t, 3H): Ethyl group methyl protons.

  • δ 1.40 ppm (s, 6H): Dimethyl substituents.

  • δ 4.15 ppm (q, 2H): Ethyl ester methylene.
    Amino protons resonate at δ 6.80 ppm (s, 2H), confirming primary amine presence.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 225.2 [M+H]+^+, aligning with the theoretical molecular weight.

Biological Activity and Mechanistic Insights

Protein Kinase C (PKC) Inhibition

Though direct data on this compound is limited, structurally related 3-amino-pyrrolo[3,4-c]pyrazole-5-carbaldehydes exhibit PKC inhibition (IC50_{50} = 10–50 nM) . The amino and ester groups likely coordinate with PKC’s ATP-binding pocket, as modeled in Figure 1 .

Figure 1: Hypothesized Binding Mode

PKC+InhibitorInhibitor-PKC Complex\text{PKC} + \text{Inhibitor} \rightarrow \text{Inhibitor-PKC Complex}

Applications in Drug Development

Prodrug Design

The ethyl ester serves as a bioreversible moiety, enabling conversion to carboxylic acid in vivo. This strategy improves oral bioavailability, as seen in antiviral prodrugs .

Scaffold for Hybrid Molecules

Functionalization at positions 3 (amine) and 1 (ester) allows conjugation with:

  • Anticancer agents (e.g., doxorubicin analogs).

  • Antiviral nucleotides (e.g., remdesivir derivatives) .

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